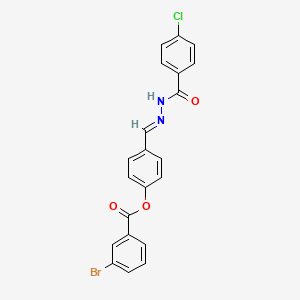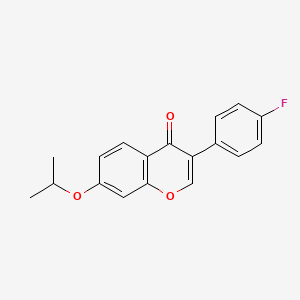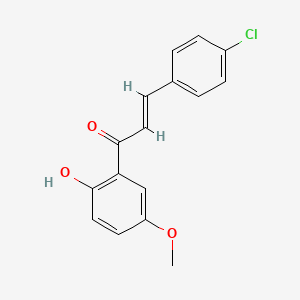
Diethyl propanamidopropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl propanamidopropanedioate, also known as diethyl malonate, is an organic compound with the formula C7H12O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is a colorless, oily liquid with a mild odor and is soluble in most organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl propanamidopropanedioate is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Malonic acid+2EthanolH2SO4Diethyl propanamidopropanedioate+Water
The reaction mixture is heated under reflux, and the water formed is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous removal of water and the use of excess ethanol to ensure complete conversion of malonic acid.
化学反应分析
Types of Reactions
Diethyl propanamidopropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: It can be hydrolyzed to malonic acid and ethanol under acidic or basic conditions.
Decarboxylation: Upon heating, it can undergo decarboxylation to form acetic acid and ethanol.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base, and alkyl halides serve as the alkylating agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bonds.
Decarboxylation: Heating the compound in the presence of a strong acid or base facilitates the decarboxylation process.
Major Products Formed
Alkylation: Alkylated malonic esters.
Hydrolysis: Malonic acid and ethanol.
Decarboxylation: Acetic acid and ethanol.
科学研究应用
Diethyl propanamidopropanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of barbiturates, vitamins, and other pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the preparation of various drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of diethyl propanamidopropanedioate in chemical reactions involves the formation of enolate ions. The compound’s alpha-hydrogens are relatively acidic due to the presence of two electron-withdrawing ester groups. When treated with a strong base, the alpha-hydrogens are deprotonated to form enolate ions, which can then participate in nucleophilic substitution or addition reactions.
相似化合物的比较
Similar Compounds
Diethyl malonate: Another name for diethyl propanamidopropanedioate, commonly used in similar reactions.
Ethyl acetoacetate: A similar compound used in the synthesis of various organic compounds.
Malonic acid: The parent compound of this compound, used in similar synthetic applications.
Uniqueness
This compound is unique due to its dual ester functionality, which makes it highly reactive and versatile in organic synthesis. Its ability to form enolate ions readily allows for a wide range of chemical transformations, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
88744-16-5 |
|---|---|
分子式 |
C10H17NO5 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
diethyl 2-(propanoylamino)propanedioate |
InChI |
InChI=1S/C10H17NO5/c1-4-7(12)11-8(9(13)15-5-2)10(14)16-6-3/h8H,4-6H2,1-3H3,(H,11,12) |
InChI 键 |
FDEDTSWJULBKKT-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11989053.png)
![Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide](/img/structure/B11989059.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11989061.png)
![3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11989071.png)


![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989113.png)


